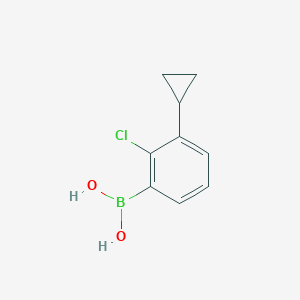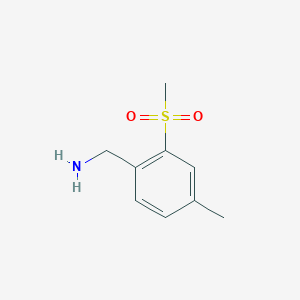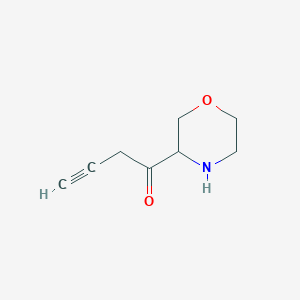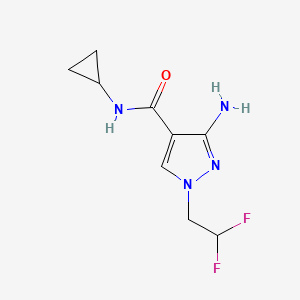
(2-Chloro-3-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3-cyclopropylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-cyclopropylphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds efficiently at room temperature, yielding the desired boronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput . The use of automated systems and optimized reaction conditions ensures consistent product quality and yield.
化学反应分析
Types of Reactions
(2-Chloro-3-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium hydroxide, and other bases are used to facilitate reactions.
Solvents: DMSO, tetrahydrofuran (THF), and other polar solvents are often employed.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Produced via nucleophilic substitution reactions.
科学研究应用
(2-Chloro-3-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Chloro-3-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound can interact with specific molecular targets, such as enzymes, through covalent bonding or non-covalent interactions, leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents, making it less sterically hindered and less reactive in certain contexts.
Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the phenyl and chlorine substituents, resulting in different reactivity and applications.
Chlorophenylboronic Acid: Contains a chlorine substituent but lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness
(2-Chloro-3-cyclopropylphenyl)boronic acid is unique due to the combination of its functional groups, which impart distinct steric and electronic properties. This makes it particularly valuable in specific synthetic applications where other boronic acids may not be as effective .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.
属性
分子式 |
C9H10BClO2 |
|---|---|
分子量 |
196.44 g/mol |
IUPAC 名称 |
(2-chloro-3-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 |
InChI 键 |
RAVNWSNJSAKXBC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)C2CC2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11748423.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748424.png)


![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B11748446.png)
![1-[(2R,3S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B11748448.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748462.png)
![[3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium](/img/structure/B11748470.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748476.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11748491.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748499.png)

